Bienvenue dans la boutique en ligne BenchChem!

(2R)-morpholine-2-carboxamide

Direct renin inhibitor Antihypertensive RAAS modulation

This (R)-enantiomerically pure morpholine-2-carboxamide (CAS 1593553-12-8) is the stereochemical cornerstone of the 2-carbamoyl morpholine class of direct renin inhibitors (DRIs), including the Phase II candidate SPH3127 (sitokiren). X‑ray co‑crystal structures (PDB 7XGK, 7XGO) confirm the (R)-configuration orients the carboxamide pharmacophore into the renin catalytic dyad. Substituting the (S)-enantiomer or racemate disrupts this stereochemical complementarity, severely reducing potency. Procure this chiral building block to construct nonpeptidomimetic DRIs (MW <500 Da) with rh‑renin IC50 values as low as 0.4 nM—3.75‑fold more potent than aliskiren. Also essential for USP30 inhibitor programs (cf. US 11,370,784) and as an enantiomeric reference standard for chiral HPLC/SFC methods. Ensure synthetic success by specifying (2R)-morpholine-2-carboxamide.

Molecular Formula C5H10N2O2
Molecular Weight 130.147
CAS No. 1593553-12-8
Cat. No. B2379937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-morpholine-2-carboxamide
CAS1593553-12-8
Molecular FormulaC5H10N2O2
Molecular Weight130.147
Structural Identifiers
SMILESC1COC(CN1)C(=O)N
InChIInChI=1S/C5H10N2O2/c6-5(8)4-3-7-1-2-9-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1
InChIKeyLSNOAQQZECGQNS-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-Morpholine-2-carboxamide (CAS 1593553-12-8): Chiral Building Block for Next-Generation Direct Renin Inhibitors


(2R)-Morpholine-2-carboxamide is the enantiomerically pure (R)-configured form of morpholine-2-carboxamide (C5H10N2O2, MW 130.15), classified as a chiral heterocyclic building block. The morpholine ring imparts favorable physicochemical properties, including balanced lipophilicity and hydrogen-bonding capacity, while the primary carboxamide at the C2 position serves as both a pharmacophoric element and a synthetic handle for further derivatization. Critically, this specific (R)-enantiomer is the stereochemical foundation of the 2-carbamoyl morpholine class of direct renin inhibitors (DRIs), most notably SPH3127 (sitokiren), a Phase II clinical candidate that has demonstrated superior potency and bioavailability compared to the approved DRI aliskiren [1]. The absolute (R)-configuration at the morpholine C2 position has been confirmed crystallographically in the human renin active site (PDB 7XGK, 7XGO) [2].

Why Racemic or (S)-Enantiomer Morpholine-2-carboxamide Cannot Substitute for (2R)-Morpholine-2-carboxamide in Renin-Targeted Programs


In chiral drug discovery, enantiomeric configuration at the morpholine C2 position is not a trivial attribute—it is a binary determinant of target engagement. The (R)-enantiomer of morpholine-2-carboxamide serves as the stereochemical anchor that orients the carboxamide pharmacophore into the catalytic aspartate dyad of renin, as demonstrated by X-ray co-crystal structures [1]. A systematic study of chiral morpholine-based mTOR inhibitors established that enantiomeric pairs exhibit profoundly different selectivity and potency profiles, with up to 26,000-fold selectivity differences against related lipid kinases [2]. Consequently, substituting the (S)-enantiomer (CAS 1841120-39-5) or the racemate (CAS 135072-13-8) in structure-activity campaigns targeting renin or related aspartyl proteases would disrupt the precise stereochemical complementarity required for catalysis-site inhibition, potentially reducing potency by orders of magnitude.

(2R)-Morpholine-2-carboxamide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparators


Renin Inhibitory Potency: 2-Carbamoyl Morpholine (R)-Scaffold (SPH3127) vs. Aliskiren

SPH3127, a drug candidate built upon the (2R)-morpholine-2-carboxamide scaffold, inhibits recombinant human renin with an IC50 of 0.4 nM and human plasma renin activity (hPRA) with an IC50 of 0.45 nM . This compares favorably to aliskiren, the only FDA-approved DRI, which exhibits an IC50 of 1.5 nM against recombinant human renin and a bioavailability of merely 2–3% . The 3.75-fold improvement in recombinant enzyme potency accompanies a nonpeptidomimetic structure with molecular weight below 500 Da, addressing the pharmacokinetic liabilities that historically plagued peptide-like DRIs with MW exceeding 600 Da [1]. In preclinical models, SPH3127 produced a more potent antihypertensive effect than aliskiren and successfully completed a Phase II clinical trial for essential hypertension [1].

Direct renin inhibitor Antihypertensive RAAS modulation

Stereochemical Control in USP30 Inhibition: (R)- vs. (S)-Configured 4-Cyano-Morpholine-2-carboxamide Derivatives

In US Patent 11,370,784, a series of (R)-configured 4-cyano-morpholine-2-carboxamide derivatives were evaluated as inhibitors of ubiquitin carboxyl-terminal hydrolase 30 (USP30). Example 53, (R)-4-cyano-N-(4-(3-cyanophenyl)pyridin-2-yl)morpholine-2-carboxamide, exhibited an IC50 of 100 nM, while Example 20, (R)-4-cyano-N-(5-phenylthiazol-2-yl)morpholine-2-carboxamide, showed an IC50 of 300 nM [1][2]. The patent explicitly claims the (R)-configuration at the morpholine C2 position as the active stereoisomer. While direct IC50 data for the corresponding (S)-enantiomers are not disclosed within the same assay, the stereospecificity requirement is consistent with the broader class observation that chiral morpholine derivatives exhibit enantiomer-divergent potency profiles, with the (R)-enantiomer typically preferred for aspartyl protease and cysteine protease targets [3].

Deubiquitinase inhibitor USP30 Mitophagy research

Chiral Purity Differentiation: (2R)-Morpholine-2-carboxamide vs. Racemate Procurement Specifications

Commercial sourcing data reveals distinct purity and availability profiles across the three morpholine-2-carboxamide stereochemical forms. (2R)-morpholine-2-carboxamide (CAS 1593553-12-8) is available at 97% purity in pack sizes from 1 g to 1 kg . The racemic morpholine-2-carboxamide (CAS 135072-13-8) is listed at 95% purity by Sigma-Aldrich and Enamine [1], while the (2S)-enantiomer hydrochloride salt (CAS 1841120-39-5) is available at 95% purity, with the free base available at 98%+ from select suppliers [1]. Critically, the (2R)-enantiomer is the form specifically cited in the SPH3127 synthetic route and the USP30 inhibitor patent literature, indicating that medicinal chemistry demand is concentrated on the (R)-configured intermediate for DRI and deubiquitinase programs [2].

Chiral building block Enantiomeric purity Medicinal chemistry sourcing

Crystallographic Validation: (R)-Configuration Binding Mode in Human Renin Active Site

Two X-ray co-crystal structures deposited in the Protein Data Bank confirm the binding mode of (R)-configured 2-carbamoyl morpholine derivatives to human renin. PDB 7XGK (2.40 Å resolution) and PDB 7XGO (2.10 Å resolution) show the (R)-morpholine-2-carboxamide scaffold engaging the catalytic aspartate residues (Asp32 and Asp215) of renin via the primary carboxamide group, while the morpholine oxygen forms a hydrogen bond network that stabilizes the inhibitor within the S1–S3 pocket [1][2]. These structures validate the stereochemical requirement: the (S)-enantiomer would project the carboxamide away from the catalytic dyad, abolishing the key interaction that drives sub-nanomolar potency. The MW of the co-crystallized ligands is below 500 Da, confirming the nonpeptidomimetic nature of the scaffold [2].

Structure-based drug design X-ray crystallography Renin inhibitor binding mode

Optimal Procurement and Application Scenarios for (2R)-Morpholine-2-carboxamide (CAS 1593553-12-8)


Synthesis of Next-Generation Direct Renin Inhibitors (DRIs) Surpassing Aliskiren Potency

Medicinal chemistry teams pursuing nonpeptidomimetic DRIs with MW <500 Da should procure (2R)-morpholine-2-carboxamide as the enantiomerically pure starting material for constructing the 2-carbamoyl morpholine pharmacophore. SPH3127, synthesized from this scaffold, achieves rh-renin IC50 of 0.4 nM—3.75-fold more potent than aliskiren (IC50 1.5 nM)—with superior oral bioavailability demonstrated in preclinical models and validated in a completed Phase II clinical trial for essential hypertension [1]. The crystallographically confirmed binding mode (PDB 7XGK, 7XGO) provides a rational basis for further structure-guided optimization [2].

Stereospecific Synthesis of USP30 Inhibitors for Mitophagy and Neurodegeneration Research

Research groups developing selective ubiquitin carboxyl-terminal hydrolase 30 (USP30) inhibitors should utilize the (R)-enantiomer of morpholine-2-carboxamide as the chiral input for 4-cyano-morpholine-2-carboxamide derivatives described in US Patent 11,370,784. The (R)-configured Example 53 achieves an IC50 of 100 nM against USP30 [1]. Use of the racemate or (S)-enantiomer is expected to reduce target engagement based on the established class-level precedent that chiral morpholine enantiomers exhibit divergent potency profiles against structurally related cysteine and aspartyl protease targets [2].

Chiral Reference Standard for Analytical Method Development in Enantiomeric Purity Assessment

Analytical chemistry laboratories developing chiral HPLC or SFC methods for enantiomeric purity determination of morpholine-containing drug substances can employ (2R)-morpholine-2-carboxamide (CAS 1593553-12-8, 97% purity) as the (R)-configuration reference standard, paired with (2S)-morpholine-2-carboxamide (CAS 1841120-39-5) as the opposite enantiomer marker [1]. This enables accurate quantification of enantiomeric excess in reaction monitoring and final product release testing, which is critical for chiral drug candidates where the inactive enantiomer must be controlled to ICH Q6A specifications.

Structure-Based Drug Design Targeting Aspartyl Proteases Beyond Renin

Computational chemistry and structural biology groups can leverage the PDB 7XGK and 7XGO crystal structures to perform docking and molecular dynamics simulations exploring the (R)-morpholine-2-carboxamide scaffold against other therapeutically relevant aspartyl proteases such as BACE-1 (Alzheimer's disease), cathepsin D, or plasmepsin (malaria). The morpholine ring's balanced hydrogen-bond acceptor/donor profile and the defined (R)-configuration geometry at C2 provide a validated starting point for virtual screening campaigns [1].

Quote Request

Request a Quote for (2R)-morpholine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.